1-Chloro-4-phenyl-3-buten-2-one chemical properties
1-Chloro-4-phenyl-3-buten-2-one chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-Chloro-4-phenyl-3-buten-2-one
Disclaimer: Initial searches for "1-Chloro-4-phenyl-3-buten-2-one" yielded ambiguous results, with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one . This guide will focus on the latter, providing a comprehensive overview of its chemical properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one , to offer a thorough understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled from various sources and is presented for easy comparison.
3-Chloro-4-phenyl-3-butene-2-one
Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature. The following table presents the available information.
| Property | Value | Source |
| CAS Number | 53973-14-1 | [1] |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| IUPAC Name | 3-chloro-4-phenylbut-3-en-2-one | [1] |
4-Phenyl-3-buten-2-one (Benzalacetone)
As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.
| Property | Value | Source |
| CAS Number | 122-57-6 | [2] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [3] |
| Melting Point | 39-42 °C | [2] |
| Boiling Point | 260-262 °C | [2][3] |
| Flash Point | 123 °C (closed cup) | [4] |
| Vapor Pressure | 0.01 mmHg (25 °C) | |
| Solubility in Water | 1.3 g/L (20 °C) | [3] |
| Solubility in Organic Solvents | Freely soluble in alcohol, benzene, chloroform, and diethyl ether. Very slightly soluble in petroleum ether. | [2] |
| Appearance | Colorless to yellowish-green solid | [5] |
| Odor | Characteristic, coumarin-like | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of the subject compounds.
Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt Condensation)
A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt condensation of benzaldehyde with acetone.
Procedure:
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In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.
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The flask is maintained in a cold-water bath.
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Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the temperature of the reaction mixture does not exceed 30 °C.
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After the addition is complete, continue stirring the mixture for 2 hours at room temperature.
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The reaction mixture can then be worked up by neutralization and extraction to isolate the product.
Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-one
Proposed Procedure:
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Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of methanol.
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While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16 ml of water dropwise, maintaining an internal temperature of 20-25°C.
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Continue to stir the mixture for an additional 3 hours.
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Filter off any precipitated solid by-product.
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Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it by evaporation under vacuum.
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The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.
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The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and evaporated to yield the crude product.
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The crude product can be further purified by high vacuum distillation and recrystallization from methanol.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize these compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure. For 4-Phenyl-3-buten-2-one, ¹H NMR spectra in methanol-d₃ show characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.[1]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Reactivity and Biological Activity
Reactivity
Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an α,β-unsaturated ketone functional group, which is a key determinant of their reactivity. This enone system has two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to influence the electron density of the double bond and potentially affect its reactivity in addition reactions.
4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions, including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.[5]
Biological Activity
While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological activities. It is a known substrate for glutathione S-transferases.[2] Additionally, it has been identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus nematophila and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[2][9] Some studies have also suggested that it can act as an immunosuppressant.[2]
Visualizations
Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-butene-2-one
Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-one.
Structural Relationship
References
- 1. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]
- 2. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]
- 3. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 4. 4-フェニル-3-ブテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Phenyl-3-buten-2-on – Wikipedia [de.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
